(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid
CAS No.: 136555-16-3
Cat. No.: VC0166483
Molecular Formula: C22H23NO4
Molecular Weight: 365.429
* For research use only. Not for human or veterinary use.

CAS No. | 136555-16-3 |
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Molecular Formula | C22H23NO4 |
Molecular Weight | 365.429 |
IUPAC Name | (2R)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Standard InChI | InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m1/s1 |
Standard InChI Key | JGWHUIQSEKGLAQ-HXUWFJFHSA-N |
SMILES | C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid is a chemical compound that belongs to the class of amino acids protected by the fluorenylmethoxycarbonyl (Fmoc) group. This compound is particularly significant in peptide synthesis due to its role as a building block. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) because it can be easily removed under mild conditions, allowing for the efficient construction of peptides.
Synthesis and Applications
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid typically involves the reaction of cyclopentylglycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base. This compound is used in peptide synthesis to introduce a cyclopentyl side chain, which can be useful for modifying the physical and chemical properties of peptides.
Synthesis Steps
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Preparation of Cyclopentylglycine: Cyclopentylglycine is synthesized through the reaction of cyclopentylamine with chloroacetic acid.
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Fmoc Protection: The amino group of cyclopentylglycine is protected using Fmoc-Cl.
Research Findings
Research on compounds like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid focuses on their utility in peptide synthesis and the impact of the cyclopentyl group on peptide structure and function. The cyclopentyl side chain can enhance hydrophobic interactions and contribute to the stability of peptides.
Research Implications
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Peptide Stability: The cyclopentyl group can contribute to increased hydrophobicity, potentially enhancing peptide stability.
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Biological Activity: The modification of peptides with cyclopentyl groups may alter their biological activity by affecting interactions with enzymes or receptors.
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